molecular formula C19H19N3O2 B610064 PFI-3

PFI-3

Cat. No.: B610064
M. Wt: 321.4 g/mol
InChI Key: INAICWLVUAKEPB-QSTFCLMHSA-N
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Description

PFI-3 is a potent, cell-permeable bromodomain (BRD) inhibitor that selectively targets Family VIII bromodomains, including SMARCA2 (BRM), SMARCA4 (BRG1), and PB1(5) . It binds with high specificity (Kd = 89 nM for SMARCA4 and 48 nM for PB1(5)) and disrupts chromatin remodeling by displacing SWI/SNF complexes from DNA . Its unique phenolic hydroxyl head group enables a distinct binding mode, displacing structural water molecules retained by most other BRD inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

PFI-3 is synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while maintaining stringent quality control measures. This includes optimizing reaction conditions, purification steps, and ensuring the consistency of the final product. The use of automated reactors and advanced analytical techniques helps in achieving large-scale production .

Chemical Reactions Analysis

Types of Reactions

PFI-3 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the existing functional groups .

Scientific Research Applications

Cancer Research Applications

Mechanism of Action
PFI-3 functions primarily by inhibiting the chromatin-binding activity of SWI/SNF complexes, which are critical for DNA repair mechanisms in cancer cells. This inhibition leads to increased sensitivity to DNA-damaging agents, making this compound a potential candidate for enhancing the efficacy of chemotherapy.

Key Findings:

  • Synergistic Effects with Chemotherapy: this compound has been shown to sensitize cancer cells to DNA damage induced by chemotherapeutic agents like doxorubicin. This effect is particularly pronounced in cells that rely on SWI/SNF for DNA repair, resulting in increased cell death through necrosis and senescence .
  • Selectivity and Potency: this compound exhibits high selectivity for its targets, with Kd values of 48 nM for polybromo 1 and 89 nM for SMARCA4, demonstrating its potential as a precise therapeutic agent .

Case Study:
In a study focusing on lung cancer cells with SWI/SNF mutations, this compound significantly enhanced the cytotoxic effects of doxorubicin without exhibiting substantial toxicity on its own. This highlights its utility as an adjunct therapy in cancer treatment .

Pharmacological Applications

Vasorelaxation Effects
Recent studies have indicated that this compound can induce vasorelaxation in rat mesenteric arteries, suggesting potential applications in cardiovascular research. The compound demonstrated a dose-dependent relaxation effect, indicating its role as a modulator of vascular tone .

Structural Insights and Development

Chemical Properties
this compound has been characterized by its unique binding mode and ligand efficiency. The compound's structure allows it to maintain selectivity toward specific bromodomains while minimizing off-target effects. Stability measurements confirm that this compound has a half-life exceeding seven days at physiological temperatures .

Table 1: Key Characteristics of this compound

PropertyValue
Chemical Name(2E)-1-(2-Hydroxyphenyl)-3-[(1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one
Kd (Polybromo 1)48 nM
Kd (SMARCA4)89 nM
StabilityHalf-life > 7 days at 37°C
Selectivity30-fold over other sub-family branches

Comparison with Similar Compounds

Bromodomain Inhibitors by Target Family

Key Findings :

  • Specificity : PFI-3’s selectivity for Family VIII distinguishes it from BET inhibitors (e.g., JQ1) and CECR2-targeting compounds (e.g., NVS-CECR2-1) .
  • Therapeutic Synergy : Unlike JQ1, this compound enhances temozolomide (TMZ) efficacy in glioblastoma by disrupting SWI/SNF-mediated DNA repair . Structural analogs (SRAPs) further amplify this effect .

Mechanism of Action Comparison

Table 2: Functional and Mechanistic Differences

Compound Primary Mechanism Cellular Effects In Vivo Outcomes
This compound Displaces SWI/SNF from chromatin; inhibits BRG1/BRM BRDs - Reduces extracellular Ca²⁺ influx in VSMCs
- Suppresses MYC-driven oncogenes
- Impairs skeletal muscle differentiation
- Prolongs survival in GBM models
- Reduces deep vein thrombosis in mice
JQ1 Inhibits BET BRDs, displacing transcriptional activators - Downregulates MYC and cell cycle genes
- Induces apoptosis in hematologic cancers
Limited blood-brain barrier penetration, unlike this compound
SRAPs Enhanced BRG1 inhibition - Amplifies TMZ-induced DNA damage
- Synergistic cell death in GBM
Improved tumor regression vs. This compound alone

Key Insights :

  • Chromatin Remodeling : this compound directly blocks SWI/SNF binding to chromatin, impairing DNA repair and increasing chemotherapy sensitivity . BET inhibitors (e.g., JQ1) lack this SWI/SNF-targeted mechanism .
  • Vascular Effects : this compound’s inhibition of voltage-dependent calcium channels (VDCCs) in vascular smooth muscle cells is unique among BRD inhibitors .
  • Transcriptional Regulation : this compound downregulates pro-fusion genes (e.g., Myomaker, Myomixer) in skeletal muscle, whereas BET inhibitors primarily target oncogenes like MYC .

Pharmacological Profiles

Table 3: Pharmacokinetic and Physicochemical Properties

Property This compound JQ1 SRAPs
Molecular Weight 321.37 g/mol 456.33 g/mol Varied (derivatives of this compound)
Solubility ≥60 mg/mL in DMSO ~10 mg/mL in DMSO Similar to this compound
Half-Life (in vitro) >7 days (37°C) ~24 hours Not reported
Blood-Brain Barrier Penetration Yes Limited Likely similar to this compound

Advantages of this compound :

  • Stability : this compound maintains activity in solution for over 7 days, facilitating long-term experiments .
  • Low Toxicity : Minimal cytotoxicity in endothelial and cancer cells at therapeutic doses .
  • Broad Applicability : Effective in diverse models, including cancer, vascular disease, and muscle regeneration .

Biological Activity

PFI-3 is a small-molecule inhibitor that targets the bromodomain (BRD) of the BRM/BRG1 subunits of the SWI/SNF chromatin remodeling complex. This compound has garnered attention for its potential therapeutic applications, particularly in treating glioblastoma (GBM), a highly aggressive form of brain cancer. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on gene expression, and case studies demonstrating its efficacy.

This compound functions primarily as a bromodomain inhibitor, disrupting the function of SWI/SNF complexes that are crucial for chromatin remodeling and gene regulation. By binding to the bromodomains of BRM and BRG1, this compound inhibits their chromatin-binding activity, leading to alterations in gene expression profiles associated with cancer cell survival and proliferation.

Key Findings:

  • Inhibition of Chromatin Binding : this compound effectively blocks the chromatin binding of BRG1, which is essential for its role in DNA damage repair mechanisms .
  • Sensitization to Chemotherapy : this compound has been shown to enhance the sensitivity of GBM cells to temozolomide (TMZ), a common chemotherapeutic agent. In vitro studies indicated that this compound significantly increased the cytotoxic effects of TMZ on both sensitive and resistant GBM cell lines .

Effects on Gene Expression

This compound's interaction with BRD proteins results in significant changes in gene expression, particularly concerning interferon-stimulated genes (ISGs). Research indicates that this compound not only enhances basal expression levels but also amplifies the response of certain ISGs to interferon treatment.

Notable Gene Expression Changes:

  • Increased Expression of ISGs : Treatment with this compound led to a notable increase in the expression of IRF1, IRF7, and STAT1 in GBM cells, suggesting its role in modulating immune responses .
  • Dose-Dependent Effects : The influence of this compound on ISG expression was found to be dose-dependent, highlighting its potential utility in therapeutic settings where modulation of immune responses is critical.

Efficacy in Case Studies

Several studies have investigated the clinical applicability of this compound, particularly focusing on its use alongside conventional therapies like TMZ.

StudyCell Lines TestedKey Findings
Study 1 MT330, LN229 (TMZ-sensitive)This compound enhanced TMZ-induced cell death; alone did not induce significant cytotoxicity .
Study 2 T98G (TMZ-resistant)This compound overcame resistance to TMZ, significantly increasing cell death rates compared to TMZ alone .
Animal Model Study Intracranial GBM modelCombination therapy with TMZ and this compound improved survival rates among treated animals compared to controls .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of PFI-3, and how does it selectively target bromodomains?

this compound is a cell-permeable, selective inhibitor of SMARCA2 (BRM) and SMARCA4 (BRG1) bromodomains, with Kd values of 89 nM for SMARCA4 and 48 nM for Polybromo (PB1) bromodomains . Its selectivity arises from a unique binding mode involving displacement of conserved water molecules in the bromodomain acetyl-lysine binding pocket via a phenolic head group. This mechanism avoids interactions common to pan-bromodomain inhibitors, enabling specificity for Family VIII bromodomains . To confirm target engagement, researchers should employ techniques like cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to validate binding in vitro and in vivo.

Q. How can researchers validate the selectivity of this compound in complex biological systems?

this compound’s selectivity has been tested against 103 receptors and enzymes, showing activity only against 4 GPCRs at 1 μM . For validation:

  • Use broad-spectrum bromodomain inhibitor panels (e.g., BET inhibitors) as negative controls.
  • Perform RNA-Seq or ChIP-seq to assess transcriptomic or chromatin occupancy changes specific to SMARCA2/4-regulated genes (e.g., antifibrotic or stem cell differentiation pathways) .
  • Combine with genetic knockdown (siRNA/CRISPR) of SMARCA2/4 to confirm phenotype replication .

Q. What are the stability and handling guidelines for this compound in experimental setups?

  • Stability : this compound has a half-life >250 hours in PBS (pH 7.4, 20°C) and >7 days in liquid solution at 37°C .
  • Storage : Prepare stock solutions in DMSO or ethanol (100 mM) and store at -20°C. Avoid freeze-thaw cycles.
  • Bioactivity confirmation : Pre-test batches using a fluorescence recovery after photobleaching (FRAP) assay to verify bromodomain displacement efficacy .

Advanced Research Questions

Q. How should experimental designs account for this compound’s dual role in chromatin remodeling and transcriptional regulation?

this compound induces genome-wide Brg1 redistribution, altering histone marks (e.g., H3K27me3) and transcription factor binding (e.g., Stat3) . Key considerations:

  • Time-course experiments : this compound’s effects on chromatin (e.g., via ATAC-seq) may precede transcriptomic changes (RNA-Seq). Sample at multiple timepoints (e.g., 24–72 hours).
  • Dose optimization : Use sub-cytotoxic concentrations (e.g., 10–50 μM) to avoid off-target GPCR effects observed at 1 μM .
  • Co-treatment models : Pair this compound with TGF-β1 to study myofibroblast differentiation or with Wnt agonists to probe stem cell plasticity .

Q. How can researchers resolve contradictions in this compound’s effects across different cellular models?

Discrepancies may arise from cell-type-specific SMARCA2/4 dependencies. Mitigation strategies:

  • Baseline bromodomain profiling : Quantify SMARCA2/4 expression (Western blot) and chromatin accessibility (ATAC-seq) in model systems.
  • Rescue experiments : Overexpress SMARCA2/4 mutants resistant to this compound to confirm on-target effects .
  • Cross-model validation : Compare results in primary cells (e.g., AdvSca1-SM cells) vs. immortalized lines (e.g., cancer cells) .

Q. What methodologies are recommended for analyzing this compound’s impact on epigenetic and transcriptional plasticity?

  • Transcriptomic profiling : Use RNA-Seq with hierarchical clustering and gene set enrichment analysis (GSEA) to identify pathways rescued by this compound (e.g., extracellular matrix remodeling, osteoblast differentiation) .
  • Epigenetic mapping : Combine ChIP-seq for Brg1 occupancy with histone modification marks (e.g., H3K27ac, H3K27me3) to map chromatin remodeling dynamics.
  • Single-cell RNA-Seq : Resolve heterogeneous responses in stem cell populations treated with this compound .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s efficacy in long-term differentiation assays?

this compound’s prolonged activity depends on consistent bromodomain occupancy. Recommendations:

  • Pharmacokinetic monitoring : Measure intracellular this compound levels via LC-MS/MS at multiple timepoints.
  • Phenotypic anchoring : Correlate transcriptomic changes (e.g., Postn, Col3a1 downregulation) with functional outcomes (e.g., reduced fibrotic activity) .
  • Replicate experiments : Use ≥3 biological replicates and orthogonal assays (e.g., qPCR for key genes) to confirm findings.

Q. Methodological Resources

Table 1 : Key Experimental Parameters for this compound Studies

ParameterRecommendationReference
Concentration range10–50 μM (avoid 1 μM for selectivity)
Incubation time24–72 hours (transcriptomic effects)
Stability in PBS>250 hours at 20°C
Key assaysFRAP, RNA-Seq, CETSA

Properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-[(1R,4R)-5-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-17-6-2-1-5-16(17)18(24)8-10-21-12-15-11-14(21)13-22(15)19-7-3-4-9-20-19/h1-10,14-15,23H,11-13H2/b10-8+/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAICWLVUAKEPB-QSTFCLMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CN2C3=CC=CC=N3)C=CC(=O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN([C@H]1CN2C3=CC=CC=N3)/C=C/C(=O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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